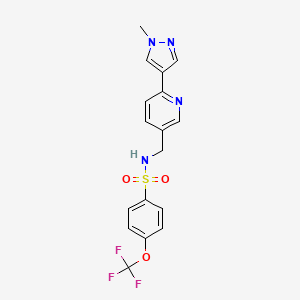

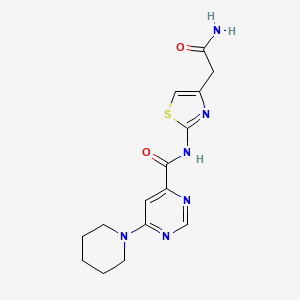

2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine” is a chemical compound . It’s part of the pyridine family, which are common structural motifs in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .

Chemical Reactions Analysis

In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” .科学的研究の応用

Synthesis and Ligand Behavior

- Asymmetry in Tripodal Ligands : A study by Benhamou et al. (2011) synthesized an unsymmetrical amine tripod, similar in structure to 2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine, which was used to create FeCl2 complexes. This ligand binds in a κ4-N fashion but shows long ligand-to-metal distances, suggesting unique coordination behavior in metal complexes (Benhamou et al., 2011).

Chemical Reactions and Derivatives

Suzuki Cross-Coupling Reactions : Ahmad et al. (2017) demonstrated the use of palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives from related compounds, which could be extended to the synthesis of derivatives of this compound. These reactions also offer insight into the potential applications of such compounds in chiral dopants for liquid crystals and various biological activities (Ahmad et al., 2017).

Amination of Bromoethoxypyridines : Research by Hertog et al. (1963) on the amination of bromoethoxypyridines, a class of reactions relevant to the modification of this compound, provides insights into the synthesis of halogenated and arylated pyridines (Hertog et al., 1963).

Structural Analysis

- Crystallography of Pyridine Derivatives : Lill and Bettencourt-Dias (2010) studied a compound with a structure related to this compound, providing insights into the molecular structure and intermolecular interactions of such compounds. This information is valuable for understanding the structural characteristics of pyridine derivatives in scientific research (Lill & Bettencourt-Dias, 2010).

Biological Activities

- Potential in Biofilm Inhibition and Anti-thrombolytic Activities : The study by Ahmad et al. (2017) also explored the biological activities of pyridine derivatives, such as anti-thrombolytic and biofilm inhibition activities. This suggests potential research applications of this compound in biomedical fields (Ahmad et al., 2017).

特性

IUPAC Name |

2-bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c13-12-9-11(5-8-16-12)15-7-4-10-3-1-2-6-14-10/h1-3,5-6,8-9H,4,7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQSYMVHEIDXSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCNC2=CC(=NC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B2360749.png)

![2-(1,3-benzodioxol-5-ylmethyl)-8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2360750.png)

![2-((2-chlorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2360752.png)

![2-[[2-(1-adamantyl)acetyl]amino]-N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylpentanamide](/img/structure/B2360758.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2360759.png)

![8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2360762.png)

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2360767.png)